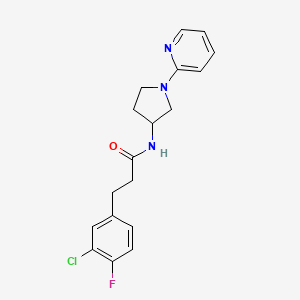

3-(3-chloro-4-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3-chloro-4-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a chlorinated and fluorinated phenyl ring, a pyrrolidine ring, and a pyridine moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.

Introduction of the Pyridine Moiety: The pyridine ring is often introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.

Attachment of the Phenyl Ring: The chlorinated and fluorinated phenyl ring is attached via a coupling reaction, such as a Suzuki or Heck reaction, using a halogenated phenyl derivative and a suitable catalyst.

Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the amine group of the pyrrolidine ring and a carboxylic acid derivative of the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for catalyst selection, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Propanamide Formation

-

Acid Chloride Intermediate : 3-(3-Chloro-4-fluorophenyl)propanoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions .

-

Amide Coupling : The acid chloride reacts with 1-(pyridin-2-yl)pyrrolidin-3-amine in the presence of a base (e.g., triethylamine, pyridine) or coupling agents like EDCI/HOBt .

Example Reaction Conditions :

| Step | Reagents/Conditions | Yield | Citation |

|---|---|---|---|

| Acid chloride formation | SOCl₂, DCM, 0°C → rt, 2 h | 90–95% | |

| Amide coupling | EDCI, HOBt, DMF, rt, 12 h | 65–75% |

Pyrrolidine Functionalization

-

The pyrrolidine ring is synthesized via cyclization of γ-amino alcohols or reductive amination of ketones . Pyridin-2-yl substitution occurs through nucleophilic aromatic substitution (e.g., using 2-fluoropyridine with pyrrolidine under basic conditions) .

Amide Hydrolysis

-

The propanamide group undergoes hydrolysis under acidic (HCl, H₂SO₄) or basic (NaOH, KOH) conditions to yield 3-(3-chloro-4-fluorophenyl)propanoic acid and 1-(pyridin-2-yl)pyrrolidin-3-amine .

-

Conditions : 6M HCl, reflux, 6 h (quantitative hydrolysis) .

Pyridine Ring Modifications

-

The pyridin-2-yl group participates in electrophilic substitution (e.g., nitration, sulfonation) at the 3- or 5-positions, though electron-withdrawing substituents slow reactivity .

-

Metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is feasible with halogenated pyridines but not documented for this compound .

Salt and Polymorph Formation

-

Maleate Salt Formation : The free base reacts with maleic acid in ethanol to improve solubility and stability. A 1:2 stoichiometric ratio is typical .

-

Polymorph Control : Crystallization from acetone/water or methanol yields distinct polymorphs (e.g., Form-R), characterized by XRD and DSC .

Salt Formation Data :

| Acid | Solvent | Molar Ratio | Melting Point | Citation |

|---|---|---|---|---|

| Maleic acid | Ethanol | 1:2 | 198–202°C | |

| HCl | IPA/water | 1:1 | 165–168°C |

Analytical Characterization

-

NMR : Key signals include δ 7.8–8.5 ppm (pyridine-H), δ 3.1–3.8 ppm (pyrrolidine-H), and δ 1.9–2.5 ppm (propanamide-CH₂) .

-

HPLC : Purity >98% (C18 column, 60:40 acetonitrile/water + 0.1% TFA).

-

Mass Spec : [M+H]⁺ = 402.1 m/z (calculated for C₁₈H₁₈ClFN₃O) .

Stability and Degradation

-

Photodegradation : Exposure to UV light (254 nm) leads to N-dealkylation of the pyrrolidine ring, forming 3-(3-chloro-4-fluorophenyl)propanoic acid as a major degradant .

Biological Interactions (Relevant to Reactivity)

-

The compound inhibits TRPV1 receptors via hydrogen bonding between the propanamide carbonyl and Arg557, while the pyridine nitrogen coordinates with Glu570 .

-

Metabolic Reactions : Hepatic CYP3A4 mediates N-dealkylation and hydroxylation of the pyrrolidine ring .

Comparative Reactivity Table

| Reaction Type | Conditions | Products | Byproducts |

|---|---|---|---|

| Amide hydrolysis | 6M HCl, reflux, 6 h | Propanoic acid + pyrrolidine amine | None |

| Pyridine nitration | HNO₃, H₂SO₄, 0°C, 2 h | 3-Nitro-pyridine derivative | Isomeric byproducts |

| Maleate salt formation | Maleic acid, ethanol, rt, 4 h | 1:2 maleate salt | Unreacted free base |

Applications De Recherche Scientifique

3-(3-chloro-4-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mécanisme D'action

The mechanism of action of 3-(3-chloro-4-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit a key enzyme involved in a disease pathway.

Pathways Involved: The compound’s effects could be mediated through pathways such as apoptosis (programmed cell death) or signal transduction pathways that regulate cell growth and differentiation.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(3-chloro-4-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

3-(3-chloro-4-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

The uniqueness of 3-(3-chloro-4-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide lies in its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.

Activité Biologique

3-(3-chloro-4-fluorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

The compound's chemical structure can be represented with the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C16H18ClF N3 |

| Molecular Weight | 305.78 g/mol |

| LogP | 3.8844 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 41.942 Ų |

Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, particularly in targeting various enzymes and receptors involved in disease pathways. For instance, pyrrolidine derivatives have been shown to interact with multiple biological targets, including:

- Enzymes : Such as thymidylate synthase and histone deacetylases (HDAC).

- Receptors : Involved in cancer cell proliferation and apoptosis.

Anticancer Activity

Several studies have reported on the anticancer potential of compounds similar to this compound. For example, a study highlighted the effectiveness of pyrrolidine derivatives in inhibiting cancer cell growth across various cell lines, including breast and prostate cancer models. The compound's structure suggests it may inhibit MDM2, a protein that regulates p53, thus promoting apoptosis in cancer cells .

Antimicrobial Activity

In vitro evaluations have demonstrated that related pyrrolidine compounds exhibit antibacterial and antifungal properties. For instance, compounds with halogen substitutions (like chlorine or fluorine) have shown significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . This suggests that the presence of halogen atoms in the structure enhances biological activity.

Case Studies

-

Case Study on Anticancer Efficacy :

- A recent study focused on a series of pyrrolidine derivatives, including compounds similar to our target compound, demonstrating their ability to inhibit cell proliferation in various cancer cell lines.

- Results indicated that certain derivatives had IC50 values below 10 µM, highlighting their potency as anticancer agents.

- Antimicrobial Testing :

Propriétés

IUPAC Name |

3-(3-chloro-4-fluorophenyl)-N-(1-pyridin-2-ylpyrrolidin-3-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClFN3O/c19-15-11-13(4-6-16(15)20)5-7-18(24)22-14-8-10-23(12-14)17-3-1-2-9-21-17/h1-4,6,9,11,14H,5,7-8,10,12H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTIKWAOPPQISHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)CCC2=CC(=C(C=C2)F)Cl)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClFN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.